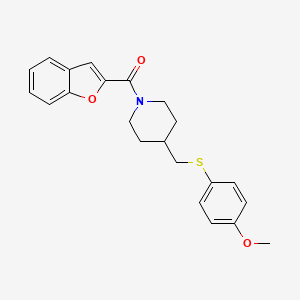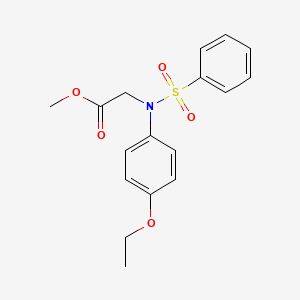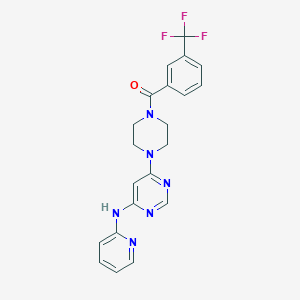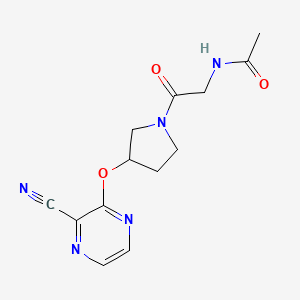![molecular formula C12H16N4 B2674764 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 137898-68-1](/img/structure/B2674764.png)
1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole
説明
“1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole derivatives have occupied a unique place in the field of medicinal chemistry .
Synthesis Analysis
Imidazole derivatives can be synthesized through various methods. One of the methods involves the cyclization of amido-nitriles . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques like IR, NMR, and HRMS .Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. For instance, they can be used as ligands and organocatalysts in modern organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molecular weight can be determined .科学的研究の応用
Corrosion Inhibition
Benzimidazole derivatives, including those with piperazine groups, have been investigated for their effectiveness as corrosion inhibitors for metals in acidic environments. For instance, these compounds have shown significant inhibitive action on the corrosion of N80 steel in hydrochloric acid solution, with inhibition efficiency increasing with the concentration of inhibitors and decreasing with temperature. Electrochemical, thermodynamic, and quantum chemical studies support these findings, highlighting the potential of these derivatives in protecting metals against corrosion in industrial applications (Yadav et al., 2016).
Antidiabetic Activity
Piperazine derivatives have also been identified as new antidiabetic compounds. Structure-activity relationship studies led to the identification of specific derivatives as highly potent antidiabetic agents in a rat model of diabetes. These studies underline the potential of benzimidazole derivatives for the development of new antidiabetic medications (Le Bihan et al., 1999).
Anti-inflammatory and Anticancer Activities
Research into benzimidazole derivatives with a piperazine moiety has revealed their potential in anti-inflammatory and anticancer therapies. Some derivatives have shown significant in vitro anti-inflammatory activity and potent anticancer activity against various human cancer cell lines, indicating their promise as therapeutic agents (Ahmed et al., 2017); (Boddu et al., 2018).
Antimicrobial and Antifungal Activities
Benzimidazole derivatives, including those linked with piperazine, have been evaluated for their antimicrobial and antifungal properties. Some compounds have shown broad-spectrum antimicrobial efficacy against various bacterial strains and significant antifungal activities, making them candidates for the development of new antimicrobial and antifungal drugs (Gan et al., 2010).
Safety and Hazards
将来の方向性
Imidazole derivatives are being deployed in a variety of applications, such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
特性
IUPAC Name |
1-methyl-2-piperazin-1-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-15-11-5-3-2-4-10(11)14-12(15)16-8-6-13-7-9-16/h2-5,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTIVKKHGCXLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2674685.png)

![Ethyl 3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2674687.png)
![1-(4-Methoxyphenyl)-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2674693.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2674695.png)


![N-(2-ethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2674698.png)
![N-(4-chlorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2674699.png)
![8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674701.png)



